1-(6-{[4-(4-Acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one
Description
1-(6-{[4-(4-Acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one is a structurally complex compound featuring a tetrahydroquinoline core linked to a sulfonylated piperazine moiety. The piperazine ring is further substituted with a 4-acetylphenyl group, while the tetrahydroquinoline bears an acetyl group at the 1-position. The compound’s synthesis likely involves sulfonylation of a piperazine intermediate followed by coupling to a tetrahydroquinoline scaffold, as seen in analogous syntheses (e.g., ).
Properties
Molecular Formula |
C23H27N3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[4-[4-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C23H27N3O4S/c1-17(27)19-5-7-21(8-6-19)24-12-14-25(15-13-24)31(29,30)22-9-10-23-20(16-22)4-3-11-26(23)18(2)28/h5-10,16H,3-4,11-15H2,1-2H3 |
InChI Key |
TWEOOGHKGYXXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N(CCC4)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-330837 involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of WAY-330837 is synthesized through a series of condensation reactions involving aromatic compounds and sulfur-containing reagents.
Chlorination: The introduction of the chlorine atom is achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Final Assembly: The final assembly of the molecule involves coupling reactions to attach the remaining functional groups under controlled conditions, typically using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of WAY-330837 follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-330837 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features often exhibit diverse biological activities. Here are some notable applications:
Antimicrobial Activity
Compounds structurally related to 1-(6-{[4-(4-Acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one have been evaluated for their antimicrobial properties. For example:
- Tetrahydroquinoline Derivatives : Known for antimicrobial activity due to their ability to interact with bacterial cell membranes.
- Sulfonamide Antibiotics : These compounds are recognized for their antibacterial effects and could serve as templates for developing new antibiotics.
Anticancer Potential
Studies have shown that similar compounds can exhibit anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of piperazine and tetrahydroquinoline can inhibit the proliferation of cancer cell lines such as HepG2 (human liver cancer cells). These compounds often show better activity than standard reference drugs like methotrexate .
Synthesis and Development
The synthesis of 1-(6-{[4-(4-Acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one typically involves multi-step processes that include:
- Formation of the tetrahydroquinoline core.
- Introduction of the piperazine moiety.
- Sulfonation and acetylation steps to finalize the structure.
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
Case Study 1: Anticancer Activity Evaluation
A study synthesized a series of novel heterocyclic compounds incorporating sulfonamide functionalities and evaluated their activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing derivatives based on the tetrahydroquinoline scaffold. The synthesized compounds were screened for antimicrobial activity against several bacterial strains, showing promising results that warrant further exploration in drug development .
Mechanism of Action
The mechanism of action of WAY-330837 involves its interaction with specific molecular targets within biological systems. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Pathways: Affect various signaling pathways by interacting with key proteins and receptors.
Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest through its interactions with cellular components.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacokinetic Considerations
- Solubility: The tetrahydroquinoline core may reduce solubility compared to fully aromatic quinolines (e.g., ) but improve metabolic stability.
- Metabolism : Sulfonyl and acetyl groups are prone to phase II metabolism (e.g., glucuronidation), as seen in related compounds ().
Biological Activity
The compound 1-(6-{[4-(4-acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 1-(6-{[4-(4-acetylphenyl)piperazin-1-YL]sulfonyl}-1,2,3,4-tetrahydroquinolin-1-YL)ethan-1-one
- Molecular Formula : C24H29N3O4S
- Molecular Weight : 469.57 g/mol
- SMILES Notation : CC(C)(C1)c(cc(cc2)S(N(CC3)CCN3c(cc3)ccc3C(C)=O)(=O)=O)c2N1C(C)=O
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , antimicrobial , and neuropharmacological properties.
Antitumor Activity
Research has shown that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against breast and colon cancer cell lines, indicating potent antitumor activity .
Antimicrobial Properties
The sulfonamide moiety in the compound is known for its antimicrobial effects:
- Mechanism : It inhibits bacterial folic acid synthesis by targeting dihydropteroate synthase.
- Findings : The compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Neuropharmacological Effects
The piperazine ring contributes to the compound's neuroactive properties:
- Mechanism : It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
- Research Findings : In animal models, the compound exhibited anxiolytic and antidepressant-like effects in behavioral tests such as the elevated plus maze and forced swim test .
Data Table of Biological Activities
The biological activities of this compound can be attributed to several key mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Interference with essential enzymes in bacterial metabolism.
- Neurotransmitter Modulation : Alteration of neurotransmitter levels affecting mood and anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
